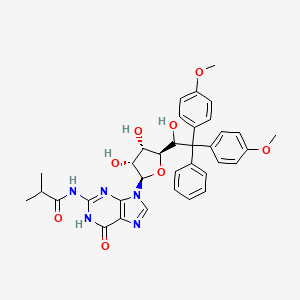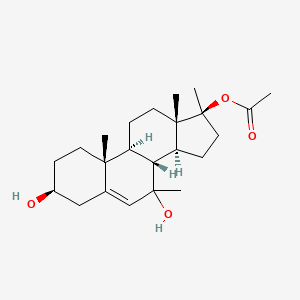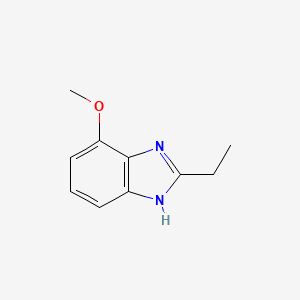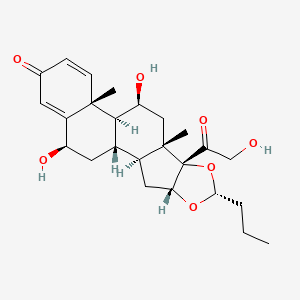
Rivastigmine N-Oxide (Technical Grade)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Rivastigmine N-Oxide (Technical Grade) is primarily used in the pharmaceutical industry as an intermediate in the production of the Alzheimer’s drug Rivastigmine . It is a white to off-white crystalline powder .
Molecular Structure Analysis
Rivastigmine N-Oxide (Technical Grade) has a molecular weight of 287.3 g/mol . The molecular formula is C14H22N2O3 .Chemical Reactions Analysis
Rivastigmine N-Oxide (Technical Grade) is a cholinesterase inhibitor . This means it works by increasing the levels of a neurotransmitter called acetylcholine in the brain .Physical And Chemical Properties Analysis
Rivastigmine N-Oxide (Technical Grade) is a white to off-white crystalline powder that is soluble in water . It has a molecular weight of 287.3 g/mol .科学的研究の応用
Here is a comprehensive analysis of the scientific research applications of “Rivastigmine N-Oxide (Technical Grade)”, focusing on six unique applications:
Neurology Research Chemicals and Analytical Standards
It serves as a certified reference material for highly accurate and reliable data analysis in neurology research, aiding in the development of new therapeutic strategies .
β-Amyloid Aggregation Reduction
Research focuses on reducing β-amyloid aggregation by means of decreasing β-amyloid production, increasing its clearance, or inhibiting its aggregation, which is a key pathophysiology in Alzheimer’s disease .
Nanocarrier Drug Delivery Systems
Rivastigmine nanoparticles have been developed for administration through the intranasal route, with preliminary optimization of processing and formulation parameters done by experimental design approaches .
Angiogenesis Regulation
Rivastigmine has a unique effect on regulating angiogenesis, reducing oxidative stress and inflammation response, which seems to be beneficial to the survival of flaps in medical procedures .
Cognitive Function Improvement
Rivastigmine is effective in reversing cognitive impairments induced by conditions such as scopolamine-induced cognitive dysfunction, showcasing its potential therapeutic effect .
作用機序
Target of Action
Rivastigmine N-Oxide (Technical Grade) is a derivative of Rivastigmine, a medication used to treat Alzheimer’s disease . The primary targets of Rivastigmine are acetylcholinesterase and butyrylcholinesterase , two enzymes that break down the neurotransmitter acetylcholine in the brain . By inhibiting these enzymes, Rivastigmine increases the concentration of acetylcholine, which plays a crucial role in memory and learning .
Mode of Action
Rivastigmine binds reversibly with and inactivates cholinesterase, preventing the hydrolysis of acetylcholine . This leads to an increased concentration of acetylcholine at cholinergic synapses .
Biochemical Pathways
The primary biochemical pathway affected by Rivastigmine is the cholinergic pathway. In Alzheimer’s disease, there is a deficiency of acetylcholine due to the selective loss of cholinergic neurons in the cerebral cortex, nucleus basalis, and hippocampus . By inhibiting the enzymes that break down acetylcholine, Rivastigmine increases the concentration of this neurotransmitter, thereby enhancing cholinergic function .
Pharmacokinetics
Rivastigmine, the parent compound, is known to have a bioavailability of 60 to 72% . It is metabolized extensively via cholinesterase-mediated hydrolysis in the brain, and the metabolite undergoes N-demethylation and/or sulfate conjugation hepatically . The compound does cross the blood-brain barrier .
Result of Action
The result of Rivastigmine’s action is an increase in the concentration of acetylcholine in the brain, which can help to alleviate the symptoms of Alzheimer’s disease . This includes improvements in cognitive function, such as memory and learning .
Action Environment
It is known that rivastigmine, the parent compound, is effective in the central nervous system, particularly in the brain . Factors such as the patient’s age, body weight, and smoking status can influence the pharmacokinetics and efficacy of Rivastigmine
将来の方向性
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for Rivastigmine N-Oxide (Technical Grade) involves the oxidation of Rivastigmine using hydrogen peroxide as the oxidizing agent.", "Starting Materials": [ "Rivastigmine", "Hydrogen peroxide", "Methanol" ], "Reaction": [ "Mix Rivastigmine and methanol in a flask", "Add hydrogen peroxide dropwise to the flask while stirring", "Heat the mixture at 60-70°C for 3-4 hours", "Cool the mixture to room temperature", "Filter the mixture to obtain the crude product", "Purify the crude product using recrystallization or column chromatography" ] } | |
CAS番号 |
1369779-37-2 |
製品名 |
Rivastigmine N-Oxide (Technical Grade) |
分子式 |
C14H22N2O3 |
分子量 |
266.341 |
IUPAC名 |
[3-[1-[hydroxymethyl(methyl)amino]ethyl]phenyl] N-ethyl-N-methylcarbamate |
InChI |
InChI=1S/C14H22N2O3/c1-5-15(3)14(18)19-13-8-6-7-12(9-13)11(2)16(4)10-17/h6-9,11,17H,5,10H2,1-4H3 |
InChIキー |
LIWGAHYAHSNGDC-UHFFFAOYSA-N |
SMILES |
CCN(C)C(=O)OC1=CC=CC(=C1)C(C)N(C)CO |
同義語 |
N-Ethyl-N-methylcarbamic Acid 3-[(1S)-1-(Dimethylamino)ethyl]phenyl Ester N-Oxide; (S)-Ethylmethylcarbamic Acid 3-[1-(Dimethylamino)ethyl]phenyl Ester N-Oxide; [R-(R*,R*)]-2,3-Dihydroxybutanedioate N-Oxide; ENA 713 N-Oxide; Rivastigmine N-Oxide; SDZ- |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-((2S,3AR,6aR)-2-hydroxytetrahydro-2H-furo[3,2-b]pyrrol-4(5H)-yl)ethanone](/img/structure/B570546.png)
![N-[2-(3,4-Dihydroxy-5-methylphenyl)ethyl]acetamide](/img/structure/B570547.png)





![Prop-2-enyl 6-[1-[tert-butyl(dimethyl)silyl]oxyethyl]-7-oxo-2-(oxolan-3-yl)-4-thia-1-azabicyclo[3.2.0]hept-2-ene-3-carboxylate](/img/structure/B570561.png)
